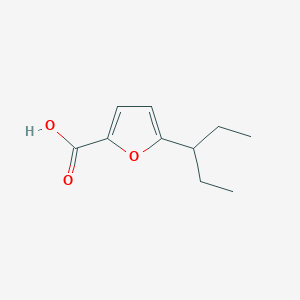

5-(Pentan-3-yl)furan-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-pentan-3-ylfuran-2-carboxylic acid |

InChI |

InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

GSFFLIRVMHEMSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=CC=C(O1)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 5 Substituted Furan 2 Carboxylic Acids

Discovery of Related Furan (B31954) Derivatives from Microbial Sources (e.g., Endophytic Fungi)

Research into mangrove-derived endophytic fungi has proven particularly fruitful in discovering new chemical structures. nih.govresearchgate.net A notable example is the investigation of the endophytic fungus Coriolopsis sp. J5, isolated from the mangrove plant Ceriops tagal. nih.govresearchgate.net Fermentation of this fungus on a solid rice medium led to the isolation of several new furan derivatives. nih.govresearchgate.net Among these were a number of 5-substituted furan-2-carboxylic acids, highlighting the metabolic capability of these microorganisms to produce such compounds. nih.govresearchgate.net

Specific furan-2-carboxylic acid analogues discovered from Coriolopsis sp. J5 include:

5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid

5-(1-hydroxypent-4-en-1-yl)-furan-2-carboxylic acid

5-(3-hydroxypentyl)-furan-2-carboxylic acid

5-(1-hydroxypentyl)-furan-2-carboxylic acid nih.govresearchgate.net

Another related compound, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, has been identified from various fungi, including Aspergillus species, Gibberella fujikuroi, and several marine-derived fungi. nih.gov The discovery of these compounds underscores the potential of endophytic and other fungi as sources for structurally diverse furan derivatives. nih.govnih.gov

Methodologies for the Isolation and Purification of Natural Furanic Compounds

The process of isolating and purifying furanic compounds from microbial cultures is a multi-step procedure designed to separate the target molecules from a complex mixture of metabolites. nih.govmicrobialtec.com The general principle is to obtain a pure culture, where all cells are derived from a single parental cell, to ensure consistent production of the desired compounds. microbialtec.com

A typical methodology, as exemplified by the study of Coriolopsis sp. J5, involves the following key stages:

Fermentation: The fungus is cultured on a suitable medium (e.g., solid rice medium) for several weeks to allow for the production of secondary metabolites. nih.gov

Extraction: The fermented culture is repeatedly extracted with a solvent, such as ethyl acetate (B1210297) (EtOAc), to draw out the organic compounds. The resulting solution is then concentrated under reduced pressure to yield a crude extract. nih.gov

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the compounds based on their physical and chemical properties. This often involves:

Silica (B1680970) Gel Column Chromatography: The extract is passed through a column packed with silica gel, and different fractions are eluted using a gradient of solvents (e.g., petroleum ether/acetone). nih.gov

Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex column, typically using methanol (B129727) (MeOH) as the eluent, to separate compounds by size. nih.gov

Preparative Thin-Layer Chromatography (TLC): This technique is used for further separation of smaller quantities of compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure compounds. nih.gov

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govresearchgate.net

This systematic approach allows for the successful isolation and characterization of novel furan derivatives from complex natural sources. nih.gov

Structural Diversity and Biosynthetic Pathways of Naturally Occurring Furan-2-Carboxylic Acid Analogues

The structural diversity of naturally occurring furan-2-carboxylic acids is significant, with variations primarily in the substituent at the C-5 position of the furan ring. nih.govnih.gov As seen with the metabolites from Coriolopsis sp. J5, the side chain can vary in length, saturation, and functional groups (e.g., hydroxyl, methoxycarbonyl). nih.gov

The biosynthesis of fungal secondary metabolites is a complex process orchestrated by a series of enzymes. researchgate.net The genes encoding these enzymes are often grouped together in the fungal genome in what is known as a biosynthetic gene cluster (BGC). researchgate.net Core enzymes, such as polyketide synthases (PKS), build the fundamental carbon skeleton of the molecule from primary metabolism precursors, while tailoring enzymes modify this backbone through reactions like oxidation, reduction, and methylation to produce the final, structurally diverse products. researchgate.net

In the context of furanic compounds, biosynthetic pathways often begin with common metabolic precursors. For instance, the degradation pathways of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) in microorganisms typically involve an initial oxidation step to form the corresponding carboxylic acids, 2-furoic acid and 5-hydroxymethylfuran-2-carboxylic acid, respectively. nih.govresearchgate.net This suggests that fungal biosynthetic pathways for 5-substituted furan-2-carboxylic acids may involve the formation of a 2-furoic acid core followed by or coupled with the elaboration of the C-5 substituent, likely via a polyketide pathway. The crosstalk between two separate biosynthetic pathways can also contribute to enriching the structural diversity of fungal natural products. nih.gov The specific enzymes and genetic clusters responsible for the biosynthesis of compounds like 5-(pentan-3-yl)furan-2-carboxylic acid and its naturally occurring analogues remain an active area of research.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of specifically substituted furan-2-carboxylic acids, such as this compound, involves multi-step strategies that focus on the precise introduction of substituents onto the furan ring and subsequent modification of the carboxylic acid group. These methodologies leverage a range of classical and modern organic reactions to build the target molecular architecture. The following sections detail the primary synthetic routes for the formation of the title compound and its derivatives, including the preparation of essential precursor molecules.

Computational Chemistry and Theoretical Studies of 5 Pentan 3 Yl Furan 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 5-(Pentan-3-yl)furan-2-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to describe the atomic orbitals. The results of these calculations would yield key geometric parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C).

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties of the molecule, such as the total energy, dipole moment, and the distribution of electron density.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can forecast key spectroscopic features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values, when compared to a reference compound like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation. nih.gov

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This approach calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), providing insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com

HOMO: This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. Regions of high HOMO density indicate likely sites for electrophilic attack. For furan (B31954) and its derivatives, the HOMO is often localized on the furan ring, indicating its electron-rich, aromatic character. ic.ac.uk

LUMO: This is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the furan ring's π-system, while the LUMO is likely to be distributed over the carboxylic acid group and the furan ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wuxiapptec.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites that are attractive to electrophiles. In this compound, the oxygen atoms of the carboxylic acid group and the oxygen atom in the furan ring are expected to be regions of high negative electrostatic potential. wuxiapptec.comnih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group is anticipated to be the most positive region, reflecting its acidic nature. wuxiapptec.comsemanticscholar.org

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, offering insights into intermolecular interactions and the initial steps of chemical reactions. semanticscholar.org

Charge Density Analysis and Nucleophilic/Electrophilic Attack Sites

A detailed analysis of the electron charge density distribution provides quantitative information about the electronic character of different atoms within the molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the net atomic charges on each atom.

This analysis helps to identify the most likely sites for nucleophilic and electrophilic attack:

Nucleophilic Attack: Atoms with a significant positive charge (electron-deficient) are prone to attack by nucleophiles. In this compound, the carbonyl carbon of the carboxylic acid group would be a primary site for nucleophilic addition.

Electrophilic Attack: Atoms with a significant negative charge (electron-rich) are susceptible to attack by electrophiles. The oxygen atoms of the carboxylate group and potentially certain carbon atoms on the furan ring are expected to be the primary sites for electrophilic interaction. researchgate.net

Charge density analysis complements the qualitative picture provided by MEP mapping with quantitative atomic charge values, offering a more detailed understanding of the molecule's reactivity.

Conformational Analysis and Stability Investigations

The pentan-3-yl substituent and the carboxylic acid group can rotate around their single bonds, leading to various possible conformations for this compound. A conformational analysis is essential to identify the most stable conformer(s) and to understand the molecule's flexibility.

This is typically done by systematically rotating key dihedral angles and calculating the relative energy of each resulting conformation using DFT or other quantum mechanical methods. The results of this analysis can be visualized on a potential energy surface, where the energy minima correspond to stable conformers. Identifying the global minimum energy structure is crucial as it represents the most populated conformation at equilibrium and is the basis for calculating all other molecular properties.

Biological Activities and Mechanisms of Action of 5 Pentan 3 Yl Furan 2 Carboxylic Acid and Analogues in Vitro and Preclinical Studies

General Biological Significance of Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of biological activities. ontosight.aiutripoli.edu.lyutripoli.edu.ly The furan (B31954) nucleus is a common structural motif in numerous bioactive molecules and serves as a versatile scaffold for the development of novel therapeutic agents. utripoli.edu.ly These compounds, particularly those substituted at the 2- and 5-positions, are found in nature and have demonstrated broad-spectrum pharmacological properties. mdpi.com The inherent biological activity of the furan ring can be significantly modulated by slight alterations in its substitution pattern, making it a valuable target for synthetic modification in drug discovery. utripoli.edu.ly

The diverse biological profile of furan-2-carboxylic acid derivatives encompasses antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, antioxidant, and anticancer activities. utripoli.edu.lyutripoli.edu.lyijabbr.com Furthermore, these derivatives have been investigated for their potential in treating central nervous system disorders, cardiovascular diseases, and ulcers. utripoli.edu.lyijabbr.com The versatility of the furan scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with specific affinities for various biological targets. ijabbr.com The continued exploration of furan-2-carboxylic acid derivatives in medicinal chemistry underscores their potential to yield novel and effective therapeutic agents for a multitude of diseases. ontosight.aiutripoli.edu.ly

In Vitro Enzyme Inhibition Studies

Protein Tyrosine Kinase (PTK) Inhibition Profiles

A series of novel furan-2-yl(phenyl)methanone derivatives, which are structurally related to 5-(pentan-3-yl)furan-2-carboxylic acid, have been synthesized and evaluated for their in vitro protein tyrosine kinase (PTK) inhibitory activity. mdpi.comnih.gov Several of these derivatives exhibited promising activity, with some showing inhibitory effects comparable to or even exceeding that of genistein, a known PTK inhibitor used as a positive reference compound. nih.gov The study highlighted the potential of the furan-2-yl methanone (B1245722) scaffold as a basis for the development of new PTK inhibitors. mdpi.com The investigation into the structure-activity relationships of these compounds provides valuable insights for the design of more potent and selective PTK inhibitors based on the furan core. nih.gov

Cathepsin K Inhibition in Cellular Models (e.g., rabbit osteoclasts)

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption and a therapeutic target for osteoporosis. nih.govnih.govelsevierpure.com A furan-2-carboxylic acid derivative, specifically furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), has been identified as a novel and selective cathepsin K inhibitor. nih.gov In in vitro studies, this compound effectively inhibited human and rat cathepsin K. nih.gov

Crucially, OST-4077 demonstrated the ability to suppress bone resorption induced by rabbit osteoclasts with an IC50 value of 37 nM. nih.gov This inhibitory action on osteoclast activity underscores the potential of furan-2-carboxylic acid derivatives in the development of anti-resorptive agents for the treatment of diseases characterized by excessive bone loss. nih.gov Further studies have also explored other novel cathepsin K inhibitors that block active osteoclasts in vitro. rsc.org

| Target | Cell Model | IC50 Value |

|---|---|---|

| Human Cathepsin K | Enzymatic Assay | 11 nM |

| Rat Cathepsin K | Enzymatic Assay | 427 nM |

| Bone Resorption | Rabbit Osteoclasts | 37 nM |

Antagonism of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

Hypoxia-inducible factor (HIF) is a critical transcription factor in the cellular response to low oxygen conditions. nih.govnih.gov Factor inhibiting HIF-1 (FIH-1) is a key negative regulator of HIF activity. nih.govnih.gov A series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and investigated for their potential to inhibit FIH-1. nih.govnih.gov The design of these compounds was based on antagonizing the binding of the 2-oxoglutarate (2OG) cofactor to the active site of FIH-1. nih.gov

The inhibitory activities of these compounds were assessed in SK-N-BE(2)c cells by measuring HIF response element (HRE) promoter activity. nih.govnih.gov Several of the synthesized furan-2-carbonyl amino acid derivatives demonstrated the ability to inhibit FIH-1, leading to the activation of HIF-α/HRE transcriptional activity. nih.govnih.gov These findings suggest that the furan-2-carboxylic acid scaffold can be a valuable starting point for the development of small-molecule inhibitors of FIH-1, which have potential therapeutic applications in conditions where HIF activation is beneficial. nih.govnih.gov

Receptor Binding Assays and Ligand Affinity Evaluation (e.g., Cannabinoid CB2 Receptor)

The cannabinoid CB2 receptor, primarily expressed in immune cells, is a G-protein coupled receptor that plays a role in various physiological and pathophysiological processes. nih.gov While direct binding data for this compound to the CB2 receptor is not available, the broader class of furan-containing compounds has been explored for their interaction with cannabinoid receptors. The structural diversity of furan derivatives allows for their adaptation as ligands for various receptors. ijabbr.com

Antimicrobial and Antibacterial Investigations

Furan-2-carboxylic acid derivatives are recognized for their significant antimicrobial properties. ijabbr.comontosight.ai The furan moiety is a key structural feature in various compounds exhibiting antibacterial and antifungal activity. utripoli.edu.lymdpi.com For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated notable antibacterial efficacy, with one such compound inhibiting the growth of Escherichia coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have shown significant antimicrobial activity. mdpi.com Compounds bearing a 2,4-dinitrophenyl group were effective against a range of bacterial and fungal strains, with MICs in the range of 150.7–295 µg/mL. mdpi.com The lipophilicity conferred by aromatic moieties in these furan derivatives is thought to contribute to their enhanced antibacterial activity. mdpi.com These studies highlight the potential of the furan-2-carboxylic acid scaffold as a platform for the development of novel antimicrobial agents. ontosight.aimdpi.com

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | 64 µg/mL |

| Carbamothioyl-furan-2-carboxamide derivatives (with 2,4-dinitrophenyl group) | Bacterial strains | 150.7–295 µg/mL |

| Fungal strains | 150.7–295 µg/mL |

Inhibition of Bacterial Swarming and Extracellular Polysaccharide Production

Analogues of this compound, specifically halogenated furanones, have been shown to be potent inhibitors of bacterial quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as swarming motility and the production of extracellular polysaccharides (EPS), which are key components of biofilms. nih.govnih.gov

In studies involving Pseudomonas aeruginosa, a pathogenic bacterium, brominated furanones strongly inhibited swarming motility. nih.gov These compounds were also found to disrupt biofilm formation, with some derivatives achieving up to 90% inhibition in certain strains. nih.gov The mechanism is believed to involve the binding of the furanone compounds to QS regulators, such as LasR, which in turn downregulates the expression of genes responsible for virulence factors, including those required for swarming and EPS synthesis. nih.gov Research indicates that the specific chemical structure, including the length of acyl chains and the pattern of bromination on the furan ring, is critical for these anti-biofilm activities. nih.gov

General Antibacterial and Antifungal Effects

Various analogues of this compound have been synthesized and evaluated for their antimicrobial properties. Studies on 2-methyl-5-aryl-3-furoic acids reported noteworthy antifungal activity, although their antibacterial effects were found to be less pronounced. nih.gov The nature of the substituent at the C5 position of the furan ring was shown to significantly influence the antifungal efficacy. nih.gov

Further research into 5-arylfuran-2-carboxamide derivatives demonstrated significant fungistatic and fungicidal effects against multiple species of Candida, including C. albicans, C. glabrata, and C. parapsilosis. mdpi.com One of the most active compounds identified was N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, which displayed potent activity against clinical isolates of C. glabrata and C. parapsilosis. mdpi.com The mechanism of action for this analogue is believed to involve the disruption of fungal cell membrane integrity. mdpi.com

Other studies have shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid possess good antimicrobial activity against Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, novel derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid have exhibited potent activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (P. aeruginosa), and the pathogenic fungus C. albicans. researchgate.net

Table 1: Antifungal Activity of N-benzyl-5-(aryl)furan-2-carboxamide Analogues Data sourced from scientific findings. mdpi.com

| Compound | Aryl Substituent | Test Strain | MIC (mg/mL) |

|---|---|---|---|

| 6 | 3,4-dichlorophenyl | C. albicans ATCC 90028 | 0.250 |

| 6 | 3,4-dichlorophenyl | C. glabrata ATCC 2001 | 0.062 |

| 6 | 3,4-dichlorophenyl | C. parapsilosis ATCC 22019 | 0.125 |

| 7 | 4-chlorophenyl | C. albicans ATCC 90028 | >1.000 |

| 7 | 4-chlorophenyl | C. glabrata ATCC 2001 | 0.500 |

| 7 | 4-chlorophenyl | C. parapsilosis ATCC 22019 | >1.000 |

| 10 | 2,5-dichlorophenyl | C. albicans ATCC 90028 | >1.000 |

| 10 | 2,5-dichlorophenyl | C. glabrata ATCC 2001 | 0.500 |

| 10 | 2,5-dichlorophenyl | C. parapsilosis ATCC 22019| >1.000 |

Antitumor Research in Cellular Models (e.g., Cancer Cell Growth Inhibition)

The furan-2(5H)-one core, a structure related to furan carboxylic acids, is considered a privileged scaffold in medicinal chemistry and has been investigated for its anticancer potential. mdpi.com Derivatives of this structure have been implicated in various anticancer mechanisms, including the inhibition of the MDM2-p53 interaction and topoisomerase I. mdpi.com

In a study focusing on derivatives of mucobromic acid, which contains the furan-2(5H)-one core, novel silylated compounds demonstrated significantly stronger antiproliferative activity against cancer cells than the parent molecule. mdpi.com These analogues were particularly active against colorectal cancer cell lines (HCT-116, HT-29). The mechanism of action for one of the most potent compounds involved the induction of apoptosis, which was linked to the downregulation of the anti-apoptotic protein survivin and the activation of caspase-3. mdpi.com This research highlights how modification of the furanone scaffold can precisely control both the potency and the selectivity of these compounds towards cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Furan-2(5H)-one Analogues Data sourced from scientific findings. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3a (TBDMS group) | HCT-116 (Colon) | 1.4 |

| 3a (TBDMS group) | HT-29 (Colon) | 2.5 |

| 3b (TIPS group) | HCT-116 (Colon) | 4.2 |

| 3b (TIPS group) | HT-29 (Colon) | 5.5 |

| 1 (Mucobromic Acid) | HCT-116 (Colon) | 16.2 |

| 1 (Mucobromic Acid) | HT-29 (Colon) | 28.1 |

Biochemical Applications: Utility in Bioconjugation and Modification of Biomolecules

The modification of biomolecules such as proteins and antibodies is a critical technology for developing innovative diagnostic and therapeutic agents. nih.gov Achieving site-specific conjugation of small molecules to these larger biomacromolecules under mild conditions is essential to preserve their biological activity. nih.gov

The chemical structure of this compound, featuring a carboxylic acid group, presents potential for use in bioconjugation reactions. Carboxylic acids are commonly activated to form reactive esters (e.g., N-hydroxysuccinimide esters) that can then react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This classic chemistry provides a pathway to attach the furan-containing molecule to proteins, peptides, or other amine-functionalized biomolecules. While specific studies on the bioconjugation of this compound are not detailed, the furan moiety itself is a component of various prosthetic groups used in the synthesis of radiopharmaceuticals for imaging and radiotherapy, underscoring the utility of this chemical class in modifying biomolecules. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of Substituents at the Furan (B31954) C5 Position on Biological Activity

The biological activity of furan-2-carboxylic acid derivatives can be significantly modulated by the nature of the substituent at the C5 position. Generally, variations in the alkyl or aryl groups at this position can affect the compound's lipophilicity, steric profile, and electronic properties, which in turn influence its interaction with biological targets. For instance, studies on other 5-substituted furan-2-carboxylic acids have shown that the size and nature of the substituent can be crucial for activities such as antimicrobial, anti-inflammatory, and anticancer effects. However, specific data quantifying the impact of the pentan-3-yl group on the biological activity of the furan-2-carboxylic acid scaffold are not available in the reviewed literature.

Impact of Carboxylic Acid Moiety Modifications on Biological Potency and Selectivity

The carboxylic acid group at the C2 position is a key functional group that often plays a critical role in the biological potency and selectivity of furan-2-carboxylic acid derivatives. This moiety can participate in crucial hydrogen bonding and ionic interactions with biological receptors. Modifications, such as esterification or amidation, can alter the compound's pharmacokinetic and pharmacodynamic properties. For example, converting the carboxylic acid to an amide can change its ability to cross cell membranes and interact with different binding sites. Research on various furan-2-carboxamides has demonstrated altered biological profiles compared to their carboxylic acid counterparts. Nevertheless, studies detailing such modifications specifically for 5-(Pentan-3-yl)furan-2-carboxylic acid and the resulting effects on potency and selectivity have not been identified.

Stereochemical Considerations and Enantiomeric Effects on Biological Response

The pentan-3-yl substituent in this compound contains a chiral center. Consequently, the compound can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. This phenomenon, known as stereoselectivity, is due to the three-dimensional nature of biological receptors. There is currently no available research that has separated the enantiomers of this compound or evaluated their individual biological responses.

Elucidation of Ligand-Receptor Interactions and Binding Determinants

Understanding how a ligand interacts with its receptor at a molecular level is fundamental to rational drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions. For the broader class of furan derivatives, the furan ring and the carboxylic acid group are often identified as key pharmacophoric features that establish critical contacts within the binding site of a target protein. However, no studies have been published that specifically detail the ligand-receptor interactions or identify the binding determinants for this compound.

Computational Approaches to SAR and SPR (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of compounds and understanding their interactions with target molecules. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. Molecular docking simulates the binding of a ligand to a receptor, providing insights into the binding mode and affinity. While such studies have been conducted on various classes of furan derivatives to guide the design of new, more potent analogs, a specific QSAR model or molecular docking study for this compound has not been reported in the scientific literature.

Metabolic Transformations of Furan 2 Carboxylic Acid Derivatives Preclinical and in Vitro Contexts

Investigation of Metabolic Fate in Model Biological Systems (e.g., Microbial, Mammalian Cell Lines)

The metabolism of furan (B31954) derivatives has been explored in various model systems, from microorganisms to mammalian cells, to understand their biotransformation and potential biological effects.

In the context of microbial metabolism, certain bacterial strains have demonstrated the ability to process furan compounds. For instance, Burkholderia cepacia H-2 has been shown to biotransform 5-hydroxymethylfurfural (B1680220) (5-HMF), a related furan derivative, into 2,5-furandicarboxylic acid (FDCA). nih.govresearchgate.net In one study, Burkholderia cepacia H-2 was capable of transforming 2000 mg/L of 5-HMF, yielding 1276 mg/L of FDCA. nih.gov This highlights the potential of microbial systems to metabolize the furan ring, a process that can be harnessed for bioremediation or biocatalysis.

Mammalian cell lines have been instrumental in elucidating the metabolic activation and genotoxicity of furan. Studies have utilized cell lines such as the V79-4H hamster lung fibroblasts and the L5178Y mouse lymphoma cell line. mdpi.com To specifically investigate the role of metabolic activation, researchers have used genetically engineered cell lines, like the V79MZh2E1 cell line which expresses human cytochrome P450 2E1 (CYP2E1), a key enzyme in furan metabolism. mdpi.com

Cryopreserved hepatocytes from rats, mice, and humans have also been used in comparative metabolism studies. These in vitro models allow for the investigation of species-specific differences in metabolic pathways and the formation of various metabolites. nih.gov Such studies have confirmed that furan is metabolized similarly across these species, producing a reactive intermediate and subsequent downstream metabolites. nih.gov

The following table summarizes the findings from studies using different biological models for furan derivative metabolism.

| Biological System | Furan Derivative Studied | Key Findings |

| Burkholderia cepacia H-2 | 5-Hydroxymethylfurfural (5-HMF) | Biotransformation of 5-HMF to 2,5-furandicarboxylic acid (FDCA). nih.govresearchgate.net |

| V79-4H, V79MZh2E1, L5178Y cells | Furan | Investigation of mutagenic and clastogenic activity of furan and its metabolites. mdpi.com |

| Cryopreserved Hepatocytes (Rat, Mouse, Human) | Furan | Comparative analysis of furan metabolism and metabolite formation across species. nih.gov |

Identification of Major Metabolites and Biotransformation Pathways (e.g., Hydroxylation, Conjugation)

The biotransformation of furan derivatives typically proceeds through a multi-step process involving initial activation followed by detoxification pathways.

The primary metabolic activation pathway for the furan ring involves oxidation by cytochrome P450 enzymes. This reaction generates a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA). mdpi.comnih.gov This intermediate is considered to be responsible for the toxic effects associated with furan exposure. nih.gov

Following its formation, BDA can react with cellular nucleophiles. A major detoxification pathway is conjugation with glutathione (B108866) (GSH). This reaction leads to the formation of various metabolites. One of the initial products is 2-(S-glutathionyl)butanedial (GSH-BDA). nih.gov This initial conjugate can then react with other cellular amines, such as amino acids and polyamines, to form GSH-BDA-amine cross-links. nih.gov

In addition to glutathione conjugation, BDA can react with other nucleophiles. For example, its reaction with N-acetyl-l-lysine (NAL) has been observed. nih.gov The urinary metabolites of furan found in rats are typically derived from the reaction of BDA with these cellular nucleophiles. nih.gov

For a substituted furan-2-carboxylic acid like 5-(pentan-3-yl)furan-2-carboxylic acid, it is anticipated that metabolism would also occur on the alkyl side chain. While direct evidence is lacking for this specific molecule, common metabolic transformations for alkyl groups include hydroxylation at various positions on the pentyl group. This would be followed by further oxidation or conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl group.

A summary of the major metabolites and biotransformation pathways for furan is presented below.

| Biotransformation Pathway | Precursor | Key Metabolite(s) |

| Oxidation | Furan | cis-2-Butene-1,4-dial (BDA) mdpi.comnih.gov |

| Glutathione Conjugation | BDA | 2-(S-Glutathionyl)butanedial (GSH-BDA), GSH-BDA-amine cross-links nih.gov |

| Reaction with other Nucleophiles | BDA | BDA-N-acetyl-l-lysine (BDA-NAL) nih.gov |

Enzymatic Systems Involved in Furanic Acid Metabolism

The metabolism of furan and its derivatives is catalyzed by specific enzyme systems. The initial and rate-limiting step of furan ring oxidation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Within this superfamily, CYP2E1 has been identified as the principal enzyme responsible for the conversion of furan to its reactive metabolite, BDA, in both rodents and humans. mdpi.comnih.gov The involvement of CYP2E1 has been confirmed in studies using specific chemical inhibitors of the enzyme as well as in cell lines engineered to express human CYP2E1. mdpi.com

The subsequent detoxification of the reactive BDA intermediate involves Glutathione S-transferases (GSTs) . These enzymes catalyze the conjugation of BDA with glutathione, a critical step in neutralizing its electrophilic nature and facilitating its excretion. nih.gov

For substituted furan-2-carboxylic acids, other enzymatic systems would likely be involved in the metabolism of the side chain. Hydroxylation of the alkyl group would be carried out by various CYP isozymes. Subsequent conjugation reactions would be catalyzed by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) .

The table below lists the key enzymes involved in the metabolism of the furan moiety.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P450 | CYP2E1 | Oxidation of the furan ring to form cis-2-butene-1,4-dial (BDA). mdpi.comnih.gov |

| Glutathione S-transferases | Various GST isozymes | Conjugation of BDA with glutathione for detoxification. nih.gov |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic pathways specifically for 5-(Pentan-3-yl)furan-2-carboxylic acid in the public domain. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. This could involve exploring various synthetic strategies, including modifications of the Paal-Knorr furan (B31954) synthesis or employing modern cross-coupling reactions. A key focus would be on utilizing readily available starting materials and minimizing the use of hazardous reagents and solvents, aligning with the principles of green chemistry. The development of a scalable and cost-effective synthesis would be a critical first step to enable further investigation of this compound.

Exploration of Novel Biological Targets and Therapeutic Indications

The furan-2-carboxylic acid moiety is a known pharmacophore present in various biologically active compounds. Therefore, a significant avenue for future research is the comprehensive screening of this compound for a wide range of biological activities. Initial in-vitro studies could explore its potential as an antimicrobial, antiviral, anti-inflammatory, or anticancer agent. The bulky pentan-3-yl group may confer unique selectivity and potency against specific biological targets that are not observed with other furan derivatives. Subsequent research could then focus on identifying the specific molecular targets and elucidating the mechanism of action for any observed biological effects.

Advanced Computational Modeling for Rational Drug Design and Material Science

In the absence of experimental data, advanced computational modeling can provide valuable insights into the potential properties and applications of this compound. nih.govajchem-b.com Density Functional Theory (DFT) calculations can be employed to predict its electronic structure, reactivity, and spectroscopic properties. nih.gov Molecular docking simulations could be used to explore its potential binding affinity to a variety of known drug targets. In the realm of material science, computational studies could predict its suitability for applications such as organic electronics or polymer chemistry, by modeling its electronic and physical properties. These in-silico studies would be instrumental in guiding and prioritizing future experimental research.

Investigation of Synergistic Effects with Other Chemical Entities

Another promising area of research is the investigation of potential synergistic effects between this compound and other known chemical entities. For instance, in a therapeutic context, it could be co-administered with existing drugs to enhance their efficacy or overcome resistance mechanisms. In material science, it could be incorporated into polymer matrices or combined with other small molecules to create materials with novel properties. High-throughput screening methods could be utilized to systematically explore a wide range of combinations and identify those with significant synergistic potential.

Expansion into Bio-based and Green Chemistry Production Methods

Reflecting the broader trend towards sustainability in the chemical industry, future research should explore the possibility of producing this compound from renewable feedstocks. acs.orgrsc.org Many furan derivatives can be synthesized from biomass-derived platform molecules. rsc.org Investigating biocatalytic or chemocatalytic routes from renewable starting materials would be a significant step towards developing a more sustainable production process. researchgate.netnih.gov This would not only reduce the environmental footprint of its synthesis but also enhance its commercial viability for a range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pentan-3-yl)furan-2-carboxylic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : The compound's branched pentan-3-yl substituent requires regioselective synthesis. A plausible route involves coupling a pre-functionalized furan-2-carboxylic acid with a pentan-3-yl group via Suzuki-Miyaura cross-coupling, using Pd catalysts and optimized ligand systems (e.g., Pd(PPh₃)₄) to enhance selectivity. Alternatively, Friedel-Crafts alkylation of furan derivatives with 3-pentanol derivatives may introduce the substituent, though steric hindrance could necessitate high temperatures or Lewis acid catalysts (e.g., AlCl₃). Post-synthesis, column chromatography or recrystallization is critical for isolating the desired regioisomer .

Q. How should researchers characterize the purity and structural identity of this compound when commercial analytical data are unavailable?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent position via ¹H NMR (e.g., splitting patterns for the pentan-3-yl group) and ¹³C NMR for carbonyl and furan ring carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC/Purity Analysis : Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity; discrepancies >5% warrant further purification.

- Melting Point : Compare with literature values if available (e.g., analogs like 5-Ethylfuran-2-carboxylic acid melt at ~120°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.

- Disposal : Follow EPA guidelines for carboxylic acid waste; neutralize with sodium bicarbonate before disposal.

- First Aid : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Replicate Studies : Verify assay conditions (e.g., pH, solvent, cell lines) and compound purity.

- Structure Confirmation : Re-examine NMR and HRMS data to rule out structural misassignment.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-Phenyl-2-furancarboxylic acid) to identify trends in substituent effects on activity.

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to quantify potency variations .

Q. What strategies optimize the synthesis of this compound to minimize by-products like regioisomers or decarboxylated derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu bimetallic systems for improved coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Maintain reactions below 80°C to prevent furan ring decomposition.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How does the branched pentan-3-yl group influence the compound’s physicochemical properties compared to linear alkyl-substituted analogs?

- Methodological Answer :

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess hydrophobicity; branched chains typically reduce LogP vs. linear analogs.

- Solubility Studies : Compare solubility in DMSO and aqueous buffers; steric hindrance may lower aqueous solubility.

- Thermal Stability : Use DSC/TGA to evaluate decomposition temperatures; bulky substituents can enhance stability by reducing molecular mobility .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or prodrug design?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms or kinases using fluorescence-based assays; the furan ring may act as a hydrogen-bond acceptor.

- Prodrug Potential : Esterify the carboxylic acid group (e.g., methyl ester) to improve bioavailability, with hydrolysis studies in simulated gastric fluid.

- SAR Studies : Synthesize derivatives with varied alkyl chain lengths to map steric/electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.